![molecular formula C9H15NO2 B034897 methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate CAS No. 106455-75-8](/img/structure/B34897.png)
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate, also known as D3-Methomyl, is a chemical compound that has been widely used in scientific research. It is a deuterium-labeled analog of methomyl, a carbamate insecticide that has been used to control pests in agriculture. D3-Methomyl is a valuable tool for studying the mechanism of action and physiological effects of carbamate insecticides.
Applications De Recherche Scientifique
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been widely used in scientific research as a tool for studying the mechanism of action and physiological effects of carbamate insecticides. It has been used in studies on the metabolism and toxicity of carbamates, as well as in studies on the pharmacokinetics and pharmacodynamics of carbamate insecticides.
Mécanisme D'action
Carbamate insecticides, including methomyl, inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system and ultimately leads to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate acts in the same way as methomyl, but its deuterium-labeled structure allows for more precise studies of the mechanism of action of carbamate insecticides.
Effets Biochimiques Et Physiologiques
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has been shown to have similar biochemical and physiological effects as methomyl. It has been shown to inhibit acetylcholinesterase activity in vitro and in vivo, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to paralysis and death of the insect. methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has also been shown to have similar toxic effects on mammals, including humans, as methomyl.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate has several advantages for lab experiments. Its deuterium-labeled structure allows for more precise studies of the mechanism of action and physiological effects of carbamate insecticides. It can also be used as a tracer in studies on the metabolism and toxicity of carbamates. However, methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate is expensive and not readily available, which limits its use in some lab experiments.
Orientations Futures
There are several future directions for methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate research. One area of research is the development of new carbamate insecticides that are more effective and less toxic than current insecticides. Another area of research is the development of new methods for detecting and measuring carbamate insecticides in the environment. Finally, there is a need for more studies on the long-term effects of carbamate insecticides on human health and the environment.
Méthodes De Synthèse
The synthesis of methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate involves the reaction of deuterated buten-3-yne with cyclopropylamine, followed by the reaction of the resulting product with methyl isocyanate. The final product is a deuterium-labeled analog of methomyl, with a molecular weight of 124.17 g/mol.
Propriétés
Numéro CAS |
106455-75-8 |
|---|---|
Nom du produit |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
Formule moléculaire |
C9H15NO2 |
Poids moléculaire |
171.23 g/mol |
Nom IUPAC |
methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C9H15NO2/c1-3-4-5-9(6-7-9)10-8(11)12-2/h3H,1,4-7H2,2H3,(H,10,11)/i1D2 |
Clé InChI |
KMGDWGQERFJNEQ-DICFDUPASA-N |
SMILES isomérique |
[2H]C(=CCCC1(CC1)NC(=O)OC)[2H] |
SMILES |
COC(=O)NC1(CC1)CCC=C |
SMILES canonique |
COC(=O)NC1(CC1)CCC=C |
Synonymes |
Carbamic acid, [1-(3-butenyl-4,4-d2)cyclopropyl]-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



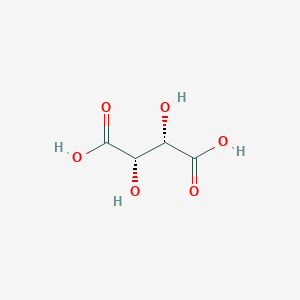
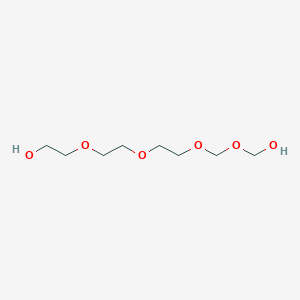
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)
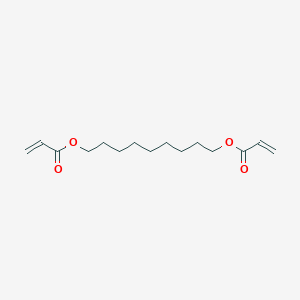
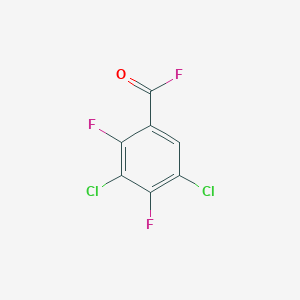
![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
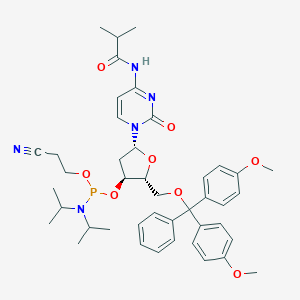
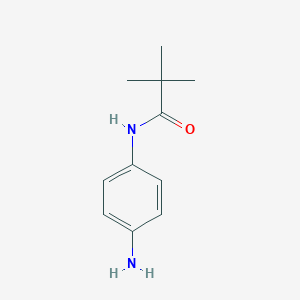
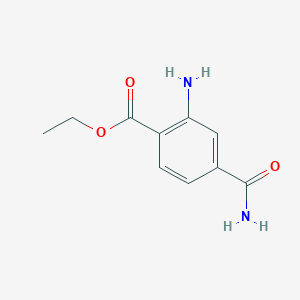
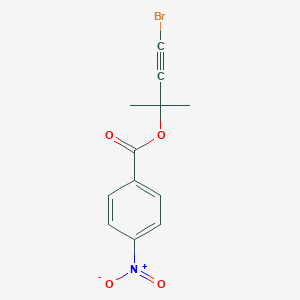
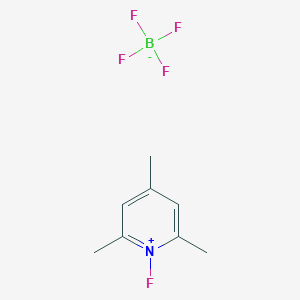
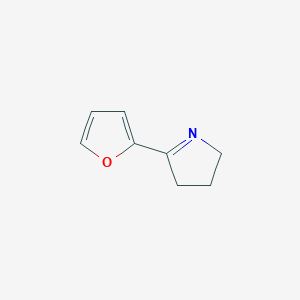
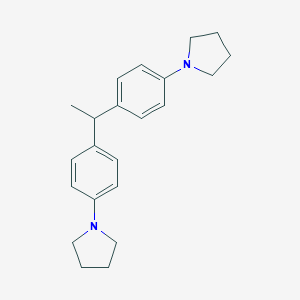
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)